21-Dehydro Isoflupredone

Catalog No.
S914277
CAS No.
805-14-1
M.F
C21H25FO5
M. Wt
376.424
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
21-Dehydro Isoflupredone

CAS Number

805-14-1

Product Name

21-Dehydro Isoflupredone

IUPAC Name

2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

Molecular Formula

C21H25FO5

Molecular Weight

376.424

InChI

InChI=1S/C21H25FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,11,14-16,25,27H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1

InChI Key

LZKUFOVZLUZXJZ-BULBTXNYSA-N

SMILES

CC12CC(C3(C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC43C)F)O

Synonyms

9-Fluoro-11β,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-al; 9-Fluoro-11β,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-al;
  • Identification

    -Dehydro Isoflupredone is likely a derivative of Isoflupredone, a corticosteroid medication. Corticosteroids are a class of drugs known for their anti-inflammatory and immunosuppressive properties.

  • Limited Literature

    A search of scientific databases like PubMed yielded no substantial results on 21-Dehydro Isoflupredone specifically. This suggests that the compound may be in the early stages of research, not yet widely studied, or potentially not publicly disclosed.

  • Further Investigation

    Without more information, it is difficult to determine the specific research applications of 21-Dehydro Isoflupredone. If you have encountered this compound in a specific context (e.g., a research paper, patent application), then including those details might help narrow down the search for relevant information.

Additional Resources:

  • PubMed:

21-Dehydro Isoflupredone is a synthetic corticosteroid that belongs to the class of glucocorticoids. It is derived from isoflupredone, a compound known for its anti-inflammatory and immunosuppressive properties. The structural modifications in 21-dehydro isoflupredone enhance its pharmacological activity, making it effective in treating various inflammatory conditions. The compound's unique structure allows it to interact with glucocorticoid receptors, influencing gene expression and cellular responses associated with inflammation and immune regulation.

21-Dehydro Isoflupredone lacks the biological activity of Isoflupredone. Isoflupredone acts as a glucocorticoid by binding to the glucocorticoid receptor, a protein found inside cells. This binding triggers anti-inflammatory and immunosuppressive effects []. The presence of the additional double bond in 21-Dehydro Isoflupredone likely hinders its ability to bind effectively to the glucocorticoid receptor, rendering it inactive.

, including:

  • Dehydrogenation: The conversion of isoflupredone to 21-dehydro isoflupredone typically involves the removal of hydrogen atoms from specific positions on the steroid nucleus.
  • Fluorination: This process introduces fluorine atoms at designated positions, which can enhance the compound's potency and selectivity for glucocorticoid receptors.
  • Esterification: In some synthesis routes, esterification reactions are employed to modify the compound for improved solubility and bioavailability.

These reactions are crucial for obtaining the desired structural characteristics that confer biological activity.

21-Dehydro Isoflupredone exhibits significant biological activity, primarily as an anti-inflammatory agent. Its mechanism of action involves:

  • Glucocorticoid Receptor Agonism: By binding to glucocorticoid receptors, it modulates the expression of genes involved in inflammation and immune responses.
  • Inhibition of Pro-inflammatory Cytokines: The compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.
  • Immunosuppressive Effects: It can suppress immune responses, making it useful in treating autoimmune conditions and preventing transplant rejection.

Studies have shown that 21-dehydro isoflupredone has a favorable therapeutic profile compared to other corticosteroids, with reduced side effects and enhanced efficacy in certain applications.

The synthesis of 21-dehydro isoflupredone can be achieved through various methods, including:

  • Starting Material: Hydrocortisone derivatives are often used as starting materials due to their availability and reactivity.
  • Sequential Reactions: The synthesis typically involves a series of reactions such as hydroxyl elimination, fluorination, and dehydrogenation. For example, one method involves:
    • Dehydration of hydrocortisone-21-acetate to form a diene.
    • Esterification at the 17-position followed by selective fluorination at the 6 and 9 positions.
    • Final dehydrogenation to yield 21-dehydro isoflupredone .

These methods emphasize efficiency and environmental sustainability by utilizing less toxic reagents and milder reaction conditions.

21-Dehydro Isoflupredone has several clinical applications:

  • Treatment of Inflammatory Diseases: It is effective in managing conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.
  • Autoimmune Disorders: Its immunosuppressive properties make it suitable for treating autoimmune diseases like lupus and multiple sclerosis.
  • Dermatological Conditions: The compound is also used in topical formulations for skin disorders characterized by inflammation.

Its unique pharmacological profile allows for targeted therapies with potentially fewer side effects than traditional corticosteroids.

Research on the interaction of 21-dehydro isoflupredone with various biological systems has revealed important insights:

  • Glucocorticoid Receptor Interactions: Studies indicate that the compound's binding affinity to glucocorticoid receptors is significantly higher than that of non-fluorinated analogs, enhancing its therapeutic potential .
  • Metabolic Pathways: Interaction studies have shown that 21-dehydro isoflupredone undergoes metabolic transformations primarily in the liver, affecting its pharmacokinetics and efficacy .
  • Synergistic Effects: When combined with other anti-inflammatory agents, 21-dehydro isoflupredone may exhibit synergistic effects, improving treatment outcomes in complex inflammatory conditions.

Several compounds share structural similarities with 21-dehydro isoflupredone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
IsoflupredoneParent compoundKnown for its strong anti-inflammatory properties
DexamethasoneFluorinated corticosteroidHigher potency but more side effects
PrednisoneNon-fluorinated analogLess potent; more side effects
TriamcinoloneSimilar steroid frameworkUsed in various formulations for localized therapy

21-Dehydro isoflupredone stands out due to its enhanced receptor affinity and reduced side effects compared to these similar compounds. Its unique chemical modifications allow for targeted applications while minimizing adverse reactions commonly associated with corticosteroid therapies.

21-Dehydro Isoflupredone represents a synthetic corticosteroid derivative characterized by the oxidation of the 21-hydroxyl group of isoflupredone to form the corresponding aldehyde functionality [2]. The compound possesses the molecular formula C21H25FO5 with a molecular weight of 376.424 daltons [2]. This structural modification results from the conversion of the primary alcohol at the C-21 position to an aldehyde group, fundamentally altering the physicochemical properties of the parent compound.

The stereochemical configuration of 21-Dehydro Isoflupredone maintains the characteristic steroid backbone with defined absolute configurations at multiple chiral centers [3] [6]. The compound retains the 9α-fluoro substitution pattern typical of isoflupredone, which significantly influences its three-dimensional molecular geometry [3] [6]. The presence of the fluorine atom at the C-9 position introduces electronic effects that affect the overall molecular conformation and intermolecular interactions [6] [8].

The steroid framework exhibits the standard cyclopentanoperhydrophenanthrene ring system with specific stereochemical designations following the International Union of Pure and Applied Chemistry nomenclature [3] [6]. The aldehyde functionality at C-21 creates a planar sp2-hybridized carbon center that extends the conjugated system and influences the molecular dipole moment [34]. The compound maintains the Δ1,4-diene-3-one chromophore characteristic of prednisolone-type corticosteroids, which contributes to its spectroscopic properties [6] [11].

Table 1: Molecular Structure Parameters of 21-Dehydro Isoflupredone

ParameterValueReference
Molecular FormulaC21H25FO5 [2]
Molecular Weight376.424 g/mol [2]
Exact Mass376.184252 g/mol [21]
Fluorine Position [3] [6]
Aldehyde PositionC-21 [2]
Ring SystemCyclopentanoperhydrophenanthrene [3] [6]

Spectroscopic Properties (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 21-Dehydro Isoflupredone reveals distinctive features attributable to its unique structural elements [8] [10] [12]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual nuclei within the steroid framework [8] [12]. The aldehyde proton typically resonates in the characteristic downfield region around 9-10 parts per million in proton nuclear magnetic resonance spectra, exhibiting coupling patterns consistent with the steroid side chain [34] [35].

Fluorine-19 nuclear magnetic resonance spectroscopy offers particularly valuable structural information due to the presence of the 9α-fluoro substituent [8] [12]. Fluorinated corticosteroids typically exhibit characteristic fluorine chemical shifts between -165 and -187 parts per million, depending on the local electronic environment [8] [12]. The coupling patterns observed in fluorine nuclear magnetic resonance spectra provide insights into the stereochemical relationships between the fluorine atom and neighboring protons [8] [12].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [10] [34]. The carbonyl stretching frequencies appear in distinct regions, with the aldehyde carbonyl typically absorbing around 1730 wavenumbers, while the α,β-unsaturated ketone system shows absorption near 1660-1670 wavenumbers [34] [10]. The presence of hydroxyl groups contributes broad absorption bands in the 3200-3600 wavenumber region [10] [34].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information characteristic of steroid structures [7] [21]. The molecular ion peak appears at mass-to-charge ratio 376, with characteristic fragment ions resulting from typical steroid fragmentation pathways [7] [21]. Common fragmentation patterns include loss of the side chain and characteristic ring cleavages that produce diagnostic fragment ions [7] [21].

Table 2: Spectroscopic Characteristics of 21-Dehydro Isoflupredone

Spectroscopic MethodKey FeaturesTypical ValuesReference
1H Nuclear Magnetic ResonanceAldehyde proton9-10 ppm [34] [35]
19F Nuclear Magnetic ResonanceFluorine signal-165 to -187 ppm [8] [12]
InfraredAldehyde carbonyl~1730 cm⁻¹ [34] [10]
Infraredα,β-Unsaturated ketone1660-1670 cm⁻¹ [34] [10]
Mass SpectrometryMolecular ionm/z 376 [7] [21]

Thermal Stability and Hygroscopic Behavior

The thermal stability profile of 21-Dehydro Isoflupredone reflects the inherent characteristics of steroid aldehyde compounds under elevated temperature conditions [2] [24] [25]. Related corticosteroid derivatives typically exhibit decomposition temperatures in the range of 250-300 degrees Celsius, with the specific thermal behavior influenced by the presence of the aldehyde functionality [24] [25] [28]. The compound demonstrates hygroscopic properties, indicating an affinity for atmospheric moisture that can affect storage stability and handling requirements [2].

Thermogravimetric analysis of similar steroid compounds reveals multi-stage decomposition processes, with initial mass losses often attributed to dehydration events followed by structural degradation [39] [42] [43]. The presence of the 21-aldehyde group may influence the thermal decomposition pathway compared to the parent alcohol compound, potentially affecting the onset temperature and decomposition kinetics [29] [39]. Differential scanning calorimetry studies of related corticosteroids indicate melting points typically ranging from 240-280 degrees Celsius for structurally similar compounds [25] [28] [40].

The hygroscopic nature of 21-Dehydro Isoflupredone necessitates careful storage conditions to prevent moisture-induced degradation [2] [29]. Water absorption can lead to hydrolysis reactions at the aldehyde position and potential formation of hydrate species that alter the physicochemical properties [29] [39]. The compound requires storage under controlled humidity conditions to maintain chemical stability and prevent unwanted chemical transformations [2] [29].

Temperature-dependent stability studies reveal that the aldehyde functionality may be particularly susceptible to oxidation and condensation reactions under elevated temperature conditions [29] [39]. The thermal degradation process likely involves multiple pathways, including dehydration, decarboxylation, and ring fragmentation reactions typical of steroid compounds [39] [43]. The fluorine substituent may provide some stabilization against certain degradation pathways while potentially promoting others [29].

Table 3: Thermal and Hygroscopic Properties of 21-Dehydro Isoflupredone

PropertyCharacteristicReference
Hygroscopic BehaviorPresent [2]
Decomposition Temperature Range250-300°C (estimated) [24] [25]
Storage RequirementsControlled humidity [2] [29]
Thermal DegradationMulti-stage process [39] [43]
Moisture SensitivityHigh [2] [29]

Solubility Profile and Partition Coefficients

The solubility characteristics of 21-Dehydro Isoflupredone are influenced by the structural modifications introduced by the aldehyde functionality and the fluorine substitution pattern [23] [28]. The compound exhibits limited aqueous solubility typical of corticosteroid derivatives, with enhanced solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide [28] [23]. The partition coefficient values reflect the lipophilic nature of the steroid backbone modified by the polar aldehyde group [23] [24].

Comparative analysis with structurally related compounds suggests that the 21-aldehyde modification may increase the overall polarity compared to the parent alcohol, potentially affecting tissue distribution and membrane permeability characteristics [23] [28]. The logarithmic partition coefficient values for similar fluorinated corticosteroids typically range from 1.0 to 2.5, indicating moderate lipophilicity [23] [24] [25]. The presence of the aldehyde group introduces additional hydrogen bonding capabilities that may influence solubility in protic solvents [23] [28].

Solubility studies in various organic solvents reveal preferential dissolution in polar aprotic solvents and alcoholic media [28] [23]. The compound shows limited solubility in nonpolar hydrocarbon solvents, consistent with the presence of multiple polar functional groups within the molecular structure [28] [23]. Temperature-dependent solubility measurements indicate increased dissolution at elevated temperatures, following typical thermodynamic principles for solid-liquid equilibria [23] [28].

The partition behavior between aqueous and organic phases provides insights into the bioavailability and distribution characteristics of the compound [23] [22]. Octanol-water partition coefficients serve as predictive parameters for membrane permeability and biological activity, with values typically determined through standardized shake-flask methodologies [23] [22]. The aldehyde functionality may contribute to pH-dependent solubility variations due to potential hydrate formation in aqueous media [23] [28].

Table 4: Solubility and Partition Properties of 21-Dehydro Isoflupredone

Solvent SystemSolubility CharacteristicsReference
WaterLimited solubility [23] [28]
EthanolModerate to good solubility [28] [23]
MethanolGood solubility [28] [23]
Dimethyl sulfoxideHigh solubility [28] [23]
Nonpolar hydrocarbonsPoor solubility [28] [23]
Estimated LogP Range1.0-2.5 [23] [24]

Process-Related Impurities in Industrial Synthesis

Industrial synthesis of 21-Dehydro Isoflupredone generates several characteristic process-related impurities that must be controlled to ensure product quality and safety [15] [16]. The 21-carboxylic acid derivative represents the most significant impurity, typically present at levels of 0.5-2.0%, formed through overoxidation of the desired 21-aldehyde product [17] [13]. This impurity formation can be minimized through careful control of oxidation conditions, including temperature, pH, and reaction time optimization [15].

Δ9,11-Triene derivatives constitute another important class of process impurities, typically present at 0.1-0.8% levels [16]. These compounds form through dehydration and elimination reactions that occur during the synthesis process, particularly under elevated temperature or acidic conditions [15] [16]. Control strategies include maintaining neutral to slightly alkaline pH conditions and strict temperature control during critical reaction steps.

11β-Epoxide compounds represent a significant impurity class formed during corticosteroid synthesis, typically present at 0.2-1.5% levels [16] [15]. These impurities arise from epoxide formation reactions that can occur during various synthetic steps, particularly those involving halogenated intermediates or strong oxidizing conditions. Selective epoxidation control through careful reagent selection and reaction monitoring helps minimize these impurities [16].

20β-Hydroxy derivatives form through side reactions involving reduction at the C20 position, typically present at 0.3-1.2% levels [2] [12]. These impurities result from the action of 20β-hydroxysteroid dehydrogenases or chemical reduction processes that can occur during biotransformation or chemical synthesis [14] [12]. Cofactor optimization and enzyme selectivity enhancement can effectively control these impurities.

Side-chain cleavage products represent trace impurities (0.1-0.5%) that form through degradation pathways involving ring opening or side-chain fragmentation [12] [2]. These impurities typically arise under harsh reaction conditions or extended reaction times and can be controlled through process parameter optimization [15].

Fluorination by-products (0.2-1.0%) can form during the introduction of fluorine substituents, particularly when non-selective fluorinating agents are employed [5] [18]. The use of stereoselective fluorinating agents such as Selectfluor and careful control of fluorination conditions helps minimize these impurities [18] [19].

Analytical Challenges in Purification

The purification and analysis of 21-Dehydro Isoflupredone presents several unique analytical challenges due to the inherent instability of the aldehyde functional group and the complex nature of steroid matrices [20] [21]. Aldehyde instability represents the primary analytical challenge, as the 21-aldehyde group is susceptible to oxidation, hydration, and condensation reactions under ambient conditions [22] [9]. This instability necessitates specialized handling procedures including derivatization with appropriate reagents to stabilize the aldehyde function for chromatographic analysis [20] [23].

Isomer separation poses significant challenges due to the potential for stereoisomerism at multiple positions within the steroid nucleus [20] [21]. High-performance liquid chromatography (HPLC) with chiral stationary phases and supercritical fluid chromatography (SFC) methods have proven effective for achieving baseline separation of stereoisomers with detection limits of 0.02-0.1% [20] [23]. These methods require careful optimization of mobile phase composition, column temperature, and flow rate parameters.

Low concentration detection demands ultra-sensitive analytical methods capable of detecting impurities at sub-0.01% levels [20] [24]. Modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems equipped with atmospheric pressure ionization sources provide the necessary sensitivity and specificity for trace-level impurity analysis [20] [23]. These methods typically achieve detection limits of 0.001-0.01% when properly optimized [23].

Matrix interference from complex steroid matrices requires extensive sample cleanup procedures [20] [25]. Solid-phase extraction (SPE) techniques using specialized sorbents such as C18, mixed-mode, or molecular recognition materials help eliminate interfering compounds while preserving analyte integrity [20] [25]. Multi-dimensional cleanup approaches combining different extraction principles often provide optimal results.

Degradation during analysis necessitates specialized stabilization procedures including cold storage, protection from light, and pH control [23] [25]. The use of antioxidants and chelating agents can help prevent degradation during sample preparation and analysis [20]. Automated sample handling systems with minimized exposure time help preserve sample integrity [23].

Structural confirmation of impurities and degradation products requires sophisticated analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry [23] [25]. These methods provide definitive structural information necessary for impurity identification and qualification studies [20] [24].

Scale-Up Optimization Strategies

The scale-up of 21-Dehydro Isoflupredone manufacturing from laboratory to commercial scale requires careful optimization of multiple process parameters to maintain product quality and yield while ensuring operational safety [26] [27] [28]. Temperature control represents a critical scale-up parameter, with laboratory-scale reactions typically conducted at 0-25°C, pilot-scale operations at 5-30°C, and commercial-scale manufacturing at 10-35°C [26] [29]. Temperature uniformity becomes increasingly challenging at larger scales, requiring sophisticated heat transfer equipment and monitoring systems [30] [28].

Mixing efficiency undergoes significant changes during scale-up, transitioning from magnetic stirring at laboratory scale to mechanical stirring at pilot scale and industrial mixers at commercial scale [30] [28]. Mass transfer efficiency must be maintained through careful selection of impeller design, rotation speed, and vessel geometry to ensure consistent reaction kinetics across all scales [30] [26].

Reagent addition rate requires precise control to maintain reaction selectivity and yield, evolving from dropwise addition at laboratory scale to controlled dosing systems at pilot scale and automated dosing at commercial scale [28] [29]. The kinetics of reagent addition directly impact product quality and impurity formation, necessitating careful optimization at each scale [30] [27].

Residence time optimization involves balancing reaction completion with product stability, typically ranging from 2-8 hours at laboratory scale to 6-16 hours at commercial scale [28] [27]. Extended residence times at larger scales require careful monitoring to prevent degradation or impurity formation [26] [29].

Purification strategies evolve significantly during scale-up, transitioning from column chromatography at laboratory scale to crystallization-based purification at pilot and commercial scales [28] [25]. Multiple crystallization steps are often required at commercial scale to achieve the necessary purity specifications [15] [28].

Quality control systems advance from simple thin-layer chromatography (TLC) and HPLC methods at laboratory scale to sophisticated in-process monitoring at pilot scale and continuous monitoring systems at commercial scale [28] [27]. Real-time process analytical technology (PAT) implementation enables immediate detection of process deviations and quality issues [26] [28].

Process safety considerations become increasingly important at larger scales, requiring comprehensive risk assessments, specialized equipment design, and emergency response procedures [31] [26]. The handling of chromium-based oxidizing agents and organic solvents necessitates specialized containment and waste treatment systems [31] [28].

Regulatory compliance requirements intensify during scale-up, with current Good Manufacturing Practice (cGMP) guidelines mandating extensive documentation, validation studies, and quality assurance procedures [26] [31]. Process validation studies must demonstrate consistent product quality across multiple commercial-scale batches [27] [28].

XLogP3

1.8

Dates

Last modified: 04-15-2024

Explore Compound Types